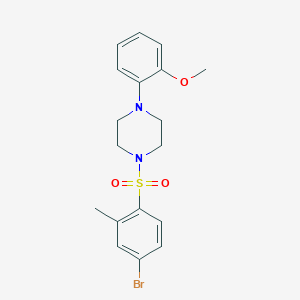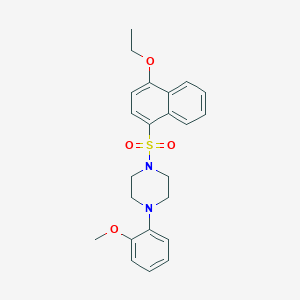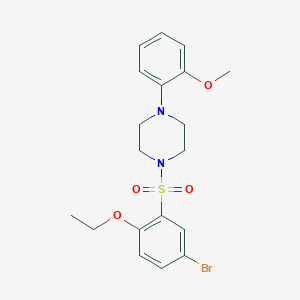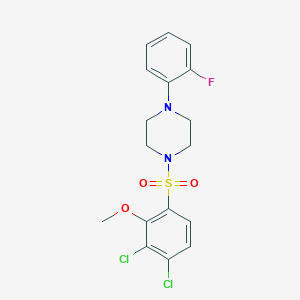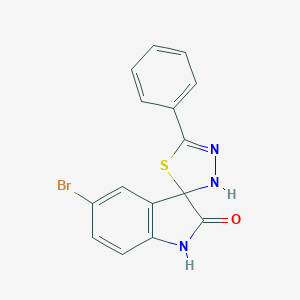
Lipofermata
Overview
Description
Lipofermata is a compound known for its role as a fatty acid transport protein 2 (FATP2) inhibitor. It has garnered significant attention in scientific research due to its ability to inhibit lipid transport, which has implications in various biological processes and diseases .
Mechanism of Action
Target of Action
Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .
Mode of Action
This compound acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .
Biochemical Pathways
The inhibition of FATP2 by this compound affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .
Result of Action
The inhibition of FATP2 by this compound results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with this compound was able to rescue the loss of bone mass by inhibiting OC differentiation .
Action Environment
Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of this compound . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .
Biochemical Analysis
Biochemical Properties
Lipofermata interacts with FATP2, a transporter for long-chain and very-long-chain fatty acids . It inhibits the uptake of these fatty acids in various cell types, including Caco-2, mmC2C12, rnINS-1E, and HepG2 cells . The nature of these interactions involves the inhibition of fatty acid transport, which is crucial for various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the differentiation of osteoclasts and reduces lipid accumulation in renal tubular epithelial cells (TECs) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting FATP2 . This inhibition reduces fatty acid β-oxidation and energy metabolism, while also regulating reactive oxygen species (ROS) metabolism to decrease ROS production . These changes at the molecular level ultimately lead to the inhibition of cell differentiation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to restore fatty acid oxidation (FAO) activities and alleviate fibrotic responses in both in vivo and in vitro studies
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in the fatty acid metabolic pathway . By inhibiting FATP2, it impacts the uptake of long-chain and very-long-chain fatty acids, which are crucial components of this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role as a FATP2 inhibitor
Subcellular Localization
It is known that this compound interacts with FATP2, which is found in various locations within the cell , but specific details regarding any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.
Preparation Methods
Lipofermata is synthesized through a series of chemical reactions involving spiro-indoline-thiadiazole analogs. The synthetic route typically includes the bromination of indoline, followed by the formation of the thiadiazole ring. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Lipofermata undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Scientific Research Applications
Lipofermata has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study fatty acid transport and metabolism.
Biology: this compound is employed in research related to lipid metabolism and its role in various biological processes.
Medicine: It has shown potential in treating diseases related to lipid metabolism, such as osteoporosis and certain cancers
Industry: This compound is used in the development of therapeutic agents targeting lipid transport pathways.
Comparison with Similar Compounds
Lipofermata is unique in its specific inhibition of FATP2. Similar compounds include:
Grassofermata: Another FATP2 inhibitor with a different chemical structure but similar inhibitory effects on fatty acid transport.
FATP1 and FATP4 inhibitors: These compounds target other members of the FATP family but have different specificities and effects compared to this compound.
This compound stands out due to its high specificity for FATP2 and its potential therapeutic applications in diseases related to lipid metabolism.
Properties
IUPAC Name |
5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYBWDUNSVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


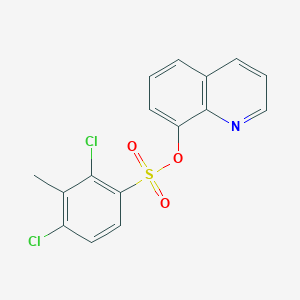
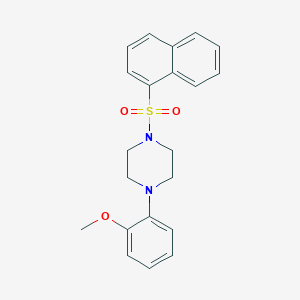
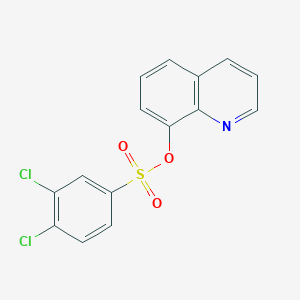
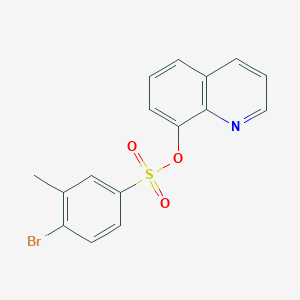
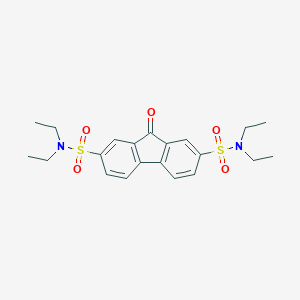

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
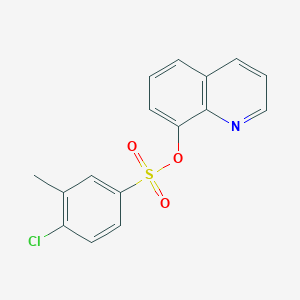
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
